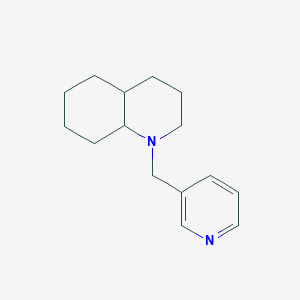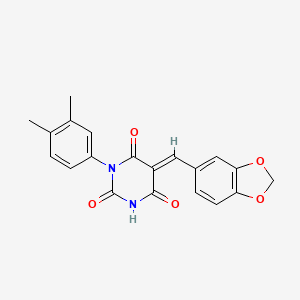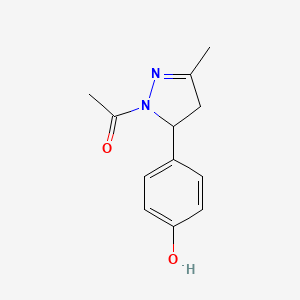
2-chloro-N-(4-ethoxy-2-nitrophenyl)-5-nitrobenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-chloro-N-(4-ethoxy-2-nitrophenyl)-5-nitrobenzamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound, also known as CENB, has been synthesized using different methods and has shown promising results in biological studies.
Wirkmechanismus
The exact mechanism of action of 2-chloro-N-(4-ethoxy-2-nitrophenyl)-5-nitrobenzamide is still under investigation. However, studies have shown that this compound can interact with several cellular targets, including DNA, proteins, and enzymes. It has been suggested that this compound can inhibit the activity of topoisomerase II, an enzyme that is involved in DNA replication and transcription. Moreover, this compound can also bind to tubulin, a protein that is essential for cell division, and inhibit its polymerization.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound have been studied in vitro and in vivo. In vitro studies have shown that this compound can induce cell cycle arrest and apoptosis in cancer cells. Furthermore, this compound has also been shown to inhibit the migration and invasion of cancer cells. In vivo studies have shown that this compound can inhibit the growth of tumors in animal models.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using 2-chloro-N-(4-ethoxy-2-nitrophenyl)-5-nitrobenzamide in lab experiments is its high potency and selectivity towards cancer cells. Moreover, this compound has low toxicity towards normal cells, making it a promising candidate for cancer therapy. However, one of the limitations of using this compound is its poor solubility in aqueous solutions, which can affect its bioavailability and efficacy.
Zukünftige Richtungen
There are several future directions for the research on 2-chloro-N-(4-ethoxy-2-nitrophenyl)-5-nitrobenzamide. One of the potential directions is to explore the use of this compound in combination with other anti-cancer agents to enhance its therapeutic efficacy. Moreover, the development of more efficient synthesis methods for this compound can facilitate its large-scale production and commercialization. Furthermore, the elucidation of the exact mechanism of action of this compound can provide insights into its potential applications in other fields, such as anti-inflammatory and anti-viral therapy.
In conclusion, this compound is a chemical compound that has shown promising results in scientific research. Its potential applications in cancer therapy and anti-inflammatory therapy make it a promising candidate for future studies. However, further research is needed to fully understand its mechanism of action and to explore its potential applications in other fields.
Synthesemethoden
The synthesis of 2-chloro-N-(4-ethoxy-2-nitrophenyl)-5-nitrobenzamide has been reported in several studies. One of the most common methods involves the reaction of 2-chloro-5-nitrobenzoic acid with 4-ethoxy-2-nitroaniline in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) as a catalyst. The resulting product is then treated with acetic anhydride to obtain the final product, this compound.
Wissenschaftliche Forschungsanwendungen
2-chloro-N-(4-ethoxy-2-nitrophenyl)-5-nitrobenzamide has been extensively studied for its potential applications in various fields. In the field of medicinal chemistry, this compound has shown promising results in inhibiting the growth of cancer cells. It has been reported that this compound can induce apoptosis in cancer cells by activating the caspase cascade and inhibiting the Akt/mTOR signaling pathway. Furthermore, this compound has also shown potential as an anti-inflammatory agent by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6.
Eigenschaften
IUPAC Name |
2-chloro-N-(4-ethoxy-2-nitrophenyl)-5-nitrobenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12ClN3O6/c1-2-25-10-4-6-13(14(8-10)19(23)24)17-15(20)11-7-9(18(21)22)3-5-12(11)16/h3-8H,2H2,1H3,(H,17,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GDXHYAODWFBPSS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=C(C=C1)NC(=O)C2=C(C=CC(=C2)[N+](=O)[O-])Cl)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12ClN3O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.72 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[(1-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)methyl]-3-(2-methylphenyl)-4(3H)-quinazolinone](/img/structure/B5068469.png)
![2-phenyl-N-[2,2,2-trichloro-1-(isopropylamino)ethyl]acetamide](/img/structure/B5068474.png)
![3-methyl-1-[2-nitro-4-(1H-tetrazol-1-yl)phenyl]piperidine](/img/structure/B5068484.png)
![2-{4-[(7-methoxy-1,3-benzodioxol-5-yl)methyl]-1-piperazinyl}pyrimidine](/img/structure/B5068486.png)
![4-[(3-benzyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-methoxyphenyl 3-bromobenzoate](/img/structure/B5068488.png)

![N~2~-(4-fluorophenyl)-N~2~-[(2-methoxy-5-methylphenyl)sulfonyl]-N~1~-methylglycinamide](/img/structure/B5068500.png)
![2-[(4-benzyl-1-piperazinyl)methyl]-N-methyl-N-[(5-methyl-1H-pyrazol-3-yl)methyl]-1,3-oxazole-4-carboxamide](/img/structure/B5068516.png)


![N~2~-(5-chloro-2-methoxyphenyl)-N~2~-[(3,4-dimethoxyphenyl)sulfonyl]-N~1~-(1-phenylethyl)glycinamide](/img/structure/B5068554.png)

